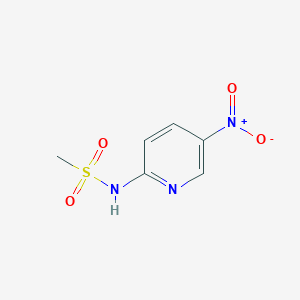

N-(5-nitropyridin-2-yl)methanesulfonamide

Übersicht

Beschreibung

N-(5-nitropyridin-2-yl)methanesulfonamide: is a chemical compound with the molecular formula C6H7N3O4S and a molecular weight of 217.21 g/mol It is characterized by the presence of a nitro group attached to a pyridine ring and a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-nitropyridin-2-yl)methanesulfonamide typically involves the nitration of 2-pyridylmethanesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: N-(5-nitropyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

Reduction: Formation of N-(5-aminopyridin-2-yl)methanesulfonamide.

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(5-nitropyridin-2-yl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis .

Biology and Medicine: In biological research, this compound can be used as a building block for the development of potential pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other industrial products .

Wirkmechanismus

The mechanism of action of N-(5-nitropyridin-2-yl)methanesulfonamide depends on its specific application and the context in which it is usedFor example, the nitro group can participate in redox reactions, while the methanesulfonamide group can form hydrogen bonds and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

- N-(2-nitropyridin-3-yl)methanesulfonamide

- N-(4-nitropyridin-2-yl)methanesulfonamide

- N-(5-nitropyridin-3-yl)methanesulfonamide

Comparison: N-(5-nitropyridin-2-yl)methanesulfonamide is unique due to the specific positioning of the nitro group on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it distinct in its applications .

Biologische Aktivität

N-(5-nitropyridin-2-yl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 170793-53-0

- Molecular Weight : 217.20 g/mol

- Molecular Formula : C8H9N3O3S

The presence of the nitro group on the pyridine ring is critical for the biological activity of this compound, influencing its interaction with various biological targets.

1. Antibacterial Activity

This compound has demonstrated significant antibacterial properties against a range of pathogens. Studies have reported:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 1.49 µM against both Gram-positive and Gram-negative bacteria, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.64 |

| Pseudomonas aeruginosa | 1.49 |

2. Antitubercular Activity

The compound has also shown promising antitubercular activity, with studies indicating that it is effective against Mycobacterium tuberculosis at low concentrations (MIC = 0.78 µM). The nitro group at position C5 is essential for this activity, as substituting it with other electron-withdrawing groups significantly reduces efficacy .

3. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators such as iNOS, COX-2, IL1β, and TNF-α. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Inhibition : The nitro group can interact with nucleophilic sites in proteins, leading to enzyme inhibition. This mechanism is particularly relevant in its antibacterial and anti-inflammatory activities .

- Nitric Oxide Release : The compound may act as a nitric oxide donor, promoting vasodilation and thus contributing to its therapeutic effects in cardiovascular conditions .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Antimicrobial Research : A study focused on synthesizing derivatives of nitropyridine compounds found that those with the methanesulfonamide moiety exhibited enhanced antibacterial activity compared to their counterparts without this functional group .

- Inflammation Models : In vitro studies using human cell lines demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines, indicating its potential utility in managing chronic inflammatory conditions .

Eigenschaften

IUPAC Name |

N-(5-nitropyridin-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c1-14(12,13)8-6-3-2-5(4-7-6)9(10)11/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGZKRNIRWBBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.